molecular formula C25H43N7Na3O21P3S B8083139 Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(((((((R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-((2-((3-oxobutanoyl)thio)ethyl)amino)propyl)amino)butoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)tetrahydrofuran-3-yl hydrogenphosphate trihydrate

Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(((((((R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-((2-((3-oxobutanoyl)thio)ethyl)amino)propyl)amino)butoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)tetrahydrofuran-3-yl hydrogenphosphate trihydrate

Cat. No.: B8083139
M. Wt: 971.6 g/mol
InChI Key: LCLUGZSOJXHYCT-OPDSOWRDSA-K
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Description

Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(((((((R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-((2-((3-oxobutanoyl)thio)ethyl)amino)propyl)amino)butoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)tetrahydrofuran-3-yl hydrogenphosphate trihydrate is a useful research compound. Its molecular formula is C25H43N7Na3O21P3S and its molecular weight is 971.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(((((((R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-((2-((3-oxobutanoyl)thio)ethyl)amino)propyl)amino)butoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)tetrahydrofuran-3-yl hydrogenphosphate trihydrate (CAS No. 16178-48-6), is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a purine base, hydroxyl groups, and a tetrahydrofuran ring. The presence of these functional groups suggests potential interactions with biological targets. The molecular formula is C10H13N5Na2O10P2C_{10}H_{13}N_{5}Na_{2}O_{10}P_{2}, and it has a molecular weight of approximately 471.16 g/mol .

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Compounds similar to this one have been studied for their ability to inhibit various enzymes. For instance, bisubstrate inhibitors targeting Nicotinamide N-methyltransferase (NNMT) have shown promising results in biochemical assays . These inhibitors can interfere with the methylation processes critical for cellular metabolism.
  • Cellular Uptake and Bioavailability :
    • The structural complexity may enhance its solubility and permeability across cellular membranes, which is crucial for its biological efficacy. Research indicates that modifications to polar functional groups can improve cellular uptake and activity .

Biological Activities

The compound exhibits several notable biological activities:

  • Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against certain cancer cell lines, although specific concentrations and mechanisms require further investigation.

Case Studies

  • Inhibition of Protein Arginine Methyltransferases :
    • A study evaluated the inhibitory effects of similar compounds on PRMT7 and PRMT9, which are important therapeutic targets in cancer treatment. Compounds demonstrated significant inhibition at low micromolar concentrations .
  • Cellular Assays :
    • In vitro assays have shown that certain derivatives of this compound can inhibit enzymatic activity in live cells significantly more than their parent compounds due to improved permeability .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibition of NNMT; potential for cancer therapy
Antiproliferative EffectsSignificant effects on cancer cell lines
Cellular UptakeEnhanced permeability due to structural modifications

Properties

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N7O18P3S.3Na.3H2O/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;;3*1H2/q;3*+1;;;/p-3/t14-,18-,19-,20+,24-;;;;;;/m1....../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLUGZSOJXHYCT-OPDSOWRDSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N7Na3O21P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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